molecular formula C12H15NO B3040445 (2-tert-Butylphenoxy)acetonitrile CAS No. 202821-16-7

(2-tert-Butylphenoxy)acetonitrile

Cat. No.: B3040445
CAS No.: 202821-16-7
M. Wt: 189.25 g/mol
InChI Key: VYTLSISOMQEFSO-UHFFFAOYSA-N
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Description

(2-tert-Butylphenoxy)acetonitrile is an organic compound with the molecular formula C12H15NO. It is characterized by the presence of a tert-butyl group attached to a phenoxy ring, which is further connected to an acetonitrile group. This compound is used in various chemical syntheses and research applications due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-tert-Butylphenoxy)acetonitrile typically involves the reaction of 2-tert-butylphenol with acetonitrile in the presence of a suitable catalyst. One common method is the nucleophilic substitution reaction where 2-tert-butylphenol reacts with chloroacetonitrile under basic conditions to form the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

(2-tert-Butylphenoxy)acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2-tert-Butylphenoxy)acetonitrile is utilized in various scientific research fields:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (2-tert-Butylphenoxy)acetonitrile involves its interaction with molecular targets through its functional groups. The nitrile group can participate in nucleophilic addition reactions, while the phenoxy group can engage in aromatic interactions. These interactions can modulate various biochemical pathways and molecular targets .

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

2-(2-tert-butylphenoxy)acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO/c1-12(2,3)10-6-4-5-7-11(10)14-9-8-13/h4-7H,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYTLSISOMQEFSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=CC=C1OCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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